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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2-

methoxyacetamide

CAS No.: 203739-06-4

Cat. No.: B3021585

Get Quote

A Bifunctional Scaffold for Medicinal Chemistry and Dye Synthesis

Abstract
N-(4-Aminophenyl)-2-methoxyacetamide (CAS: 203739-06-4) represents a critical

intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors, and

advanced azo dyes. Distinguished by its "Janus-faced" reactivity—possessing a nucleophilic

primary amine and a stable, solubility-enhancing methoxyacetamide moiety—it serves as a

versatile scaffold for fragment-based drug discovery (FBDD). This guide provides a rigorous,

self-validating protocol for its synthesis, purification, and application, emphasizing the

suppression of bis-acylation byproducts common in conventional aniline chemistry.

Chemical Identity & Significance
Unlike simple acetanilides, the inclusion of the

-methoxy group in the acyl chain imparts unique physicochemical properties. It acts as a weak
hydrogen bond acceptor, improving aqueous solubility compared to alkyl analogs while
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maintaining membrane permeability—a critical balance in designing orally bioavailable drugs
(e.g., analogs of Nintedanib).

Property Specification

IUPAC Name N-(4-Aminophenyl)-2-methoxyacetamide

CAS Number 203739-06-4

Molecular Formula

Molecular Weight 180.21 g/mol

Appearance Off-white to pale beige crystalline solid

Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly

soluble in Water

pKa (Predicted) ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen)

Strategic Synthesis: The Nitro-Reduction Route
The Problem: Direct acylation of p-phenylenediamine with methoxyacetyl chloride is kinetically

difficult to control, leading to a statistical mixture of mono-acylated product, bis-acylated

impurity (

-bis(2-methoxyacetyl)phenylenediamine), and unreacted starting material.

The Solution: A two-step "Protect-Reduce" strategy ensures 100% regioselectivity. We first

acylate 4-nitroaniline (where the nitro group deactivates the ring, preventing side reactions) and

subsequently reduce the nitro group to the target amine.

Step 1: Acylation of 4-Nitroaniline
Reagents: 4-Nitroaniline (1.0 eq), Methoxyacetyl chloride (1.1 eq), Triethylamine (1.2 eq),

DCM (Dichloromethane).

Mechanism: Nucleophilic acyl substitution.

Protocol:

Dissolve 4-nitroaniline in dry DCM under
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atmosphere.

Add Triethylamine (base scavenger) and cool to 0°C.

Dropwise addition of Methoxyacetyl chloride to control exotherm.

Stir at RT for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

Workup: Wash with 1N HCl (removes unreacted amine/TEA), then Sat.

. Dry over

.[1]

Yield: >90% of N-(4-nitrophenyl)-2-methoxyacetamide.

Step 2: Catalytic Hydrogenation (Bechamp or Catalytic)
Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Methanol,

balloon (1 atm).

Protocol:

Suspend the nitro-intermediate in Methanol.[2]

Add Pd/C catalyst carefully (pyrophoric risk).

Purge with

gas and stir vigorously at RT for 6–12 hours.

Endpoint: Disappearance of the yellow nitro-compound color; TLC shows a polar, UV-

active spot (ninhydrin positive).

Purification: Filter through Celite to remove Pd. Concentrate filtrate.[1][2] Recrystallize

from Ethanol/Water if necessary.

Process Visualization (Workflow)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8020429/
https://patents.google.com/patent/CN107074737A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC8020429/
https://patents.google.com/patent/CN107074737A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the critical decision nodes and reaction flow to ensure high

purity.

Start: 4-Nitroaniline
+ Methoxyacetyl Chloride

Step 1: Acylation
(DCM, 0°C -> RT)

QC: TLC Check
(Disappearance of Amine)

Incomplete
(Add time/heat)

Intermediate:
N-(4-nitrophenyl)-2-methoxyacetamide

Complete

Step 2: Reduction
(H2, Pd/C, MeOH)

Workup: Celite Filtration
(Remove Pd)

Final Product:
N-(4-aminophenyl)-2-methoxyacetamide

Click to download full resolution via product page
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Figure 1: Step-wise synthesis workflow prioritizing regioselectivity via the nitro-reduction

pathway.

Applications in Drug Discovery
A. Kinase Inhibitor Scaffolds
This molecule serves as a bioisostere for the N-methyl-2-chloroacetamide fragment found in

Nintedanib (a triple angiokinase inhibitor). The methoxy group offers:

Metabolic Stability: Unlike the chloro-analog which can be reactive (alkylation risk), the

methoxy group is chemically inert under physiological conditions.

H-Bonding: The ether oxygen acts as an H-bond acceptor, potentially interacting with hinge

region residues in kinase ATP-binding pockets.

B. "Diazo" Component in Dye Chemistry
The free primary amine at the para-position is highly reactive toward diazotization (

).

Coupling: It can be coupled with electron-rich aromatics (phenols, naphthols) to create azo

dyes.

Shift: The acetamido group at the para-position acts as an auxochrome, causing a

bathochromic shift (deepening color) compared to simple aniline dyes.

Safety & Handling (E-E-A-T)
Toxicology: Like all aniline derivatives, this compound should be treated as a potential skin

sensitizer and methemoglobinemia inducer.

Stability: The free amine is prone to oxidation (browning) upon exposure to air/light.

Storage: Store under Argon/Nitrogen at 2–8°C.

Self-Validation: If the solid turns dark brown, recrystallize from Ethanol/Water (9:1) before

use in sensitive biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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